molecular formula C38H48N2O8 B139128 Maropitant citrate anhydrous CAS No. 862543-54-2

Maropitant citrate anhydrous

Cat. No. B139128
CAS RN: 862543-54-2
M. Wt: 660.8 g/mol
InChI Key: XDZPFSKCXRGRIO-PNXDLZEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maropitant citrate anhydrous is a neurokinin (NK1) receptor antagonist . It was developed by Zoetis specifically for the treatment of motion sickness and vomiting in dogs . It has been approved by the FDA for use in dogs, and more recently, it has also been approved for use in cats .


Synthesis Analysis

The synthesis of Maropitant citrate involves several steps, including the use of various starting materials. Detailed specifications for all starting materials are provided, and satisfactory process validation data demonstrate the processes to be reliable and robust .


Molecular Structure Analysis

The molecular formula of Maropitant citrate anhydrous is C38H48N2O8 . The molecular weight is 678.82 . The chemical name is (2S,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine .


Chemical Reactions Analysis

Maropitant is a neurokinin (NK1) receptor antagonist that blocks the pharmacological action of substance P in the central nervous system (CNS) . It has been shown to be effective in the treatment and prevention of cisplatin-induced emesis in dogs .


Physical And Chemical Properties Analysis

Maropitant citrate anhydrous has a molecular weight of 678.82 . The empirical formula is C32H40N2O.C6H8O7.H2O . It is a white to beige powder .

Mechanism of Action

Maropitant works by blocking the pharmacological action of substance P in the central nervous system (CNS) . Substance P is a key neurotransmitter involved in vomiting. By inhibiting substance P, maropitant acts as an antiemetic .

Safety and Hazards

Maropitant citrate anhydrous may cause serious eye irritation, allergic skin reactions, and damage to organs (cardiovascular system, liver) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The FDA has recently approved the first generic Maropitant Citrate tablets for use in dogs to prevent vomiting . This suggests that there may be more developments in the future regarding the use of Maropitant citrate anhydrous in veterinary medicine.

Relevant Papers Several papers have been published on Maropitant citrate anhydrous. One study evaluated the efficacy of Maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs . Another study compared the effectiveness of orally administered Maropitant and ondansetron in preventing preoperative emesis and nausea in healthy dogs premedicated with a combination of hydromorphone, acepromazine, and glycopyrrolate .

properties

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZPFSKCXRGRIO-PNXDLZEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235458
Record name Maropitant citrate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maropitant citrate anhydrous

CAS RN

862543-54-2
Record name Maropitant citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maropitant citrate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAROPITANT CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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